6-(Cyclohexylthio)-4-methylnicotinonitrile is an organic compound that belongs to the class of nitriles, featuring a pyridine ring with a cyclohexylthio substituent and a methylene group. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structure and properties.
This compound can be synthesized through various chemical reactions involving cyclohexylthio derivatives and methylnicotinonitrile precursors. The synthesis processes typically utilize established organic chemistry techniques, including nucleophilic substitutions and condensation reactions.
6-(Cyclohexylthio)-4-methylnicotinonitrile can be classified as:
The synthesis of 6-(Cyclohexylthio)-4-methylnicotinonitrile can be achieved through several methods, including:
The molecular structure of 6-(Cyclohexylthio)-4-methylnicotinonitrile features:
CC1=CN=C(C=C1C#N)SC(C2CCCCC2)C
InChI=1S/C13H15N2S/c1-10-6-7-12(11(10)14)15-13(16)17-8-9-3-2-4-9/h6-7H,1H3
6-(Cyclohexylthio)-4-methylnicotinonitrile can participate in various chemical reactions, including:
The reactivity of the compound is influenced by both the electron-withdrawing nature of the nitrile group and the steric effects introduced by the cyclohexylthio moiety.
The mechanism of action for 6-(Cyclohexylthio)-4-methylnicotinonitrile in biological systems may involve:
Research into the specific mechanisms is ongoing, but preliminary studies suggest potential activity against certain biological targets relevant to disease pathways.
6-(Cyclohexylthio)-4-methylnicotinonitrile has potential applications in:
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0